Ethyl 5-piperidin-4-yloxolane-2-carboxylate
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Overview
Description
Ethyl 5-piperidin-4-yloxolane-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties
Preparation Methods
The synthesis of Ethyl 5-piperidin-4-yloxolane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with an oxolane precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5-piperidin-4-yloxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Scientific Research Applications
Ethyl 5-piperidin-4-yloxolane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-piperidin-4-yloxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the oxolane ring may influence the compound’s binding affinity and selectivity towards certain enzymes or proteins .
Comparison with Similar Compounds
Ethyl 5-piperidin-4-yloxolane-2-carboxylate can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom, widely used in organic synthesis and as a precursor for various pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, known for its applications in medicinal chemistry.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, exhibiting unique pharmacological properties.
This compound stands out due to its fused oxolane ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 5-piperidin-4-yloxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-15-12(14)11-4-3-10(16-11)9-5-7-13-8-6-9/h9-11,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFSBCJDUROIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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